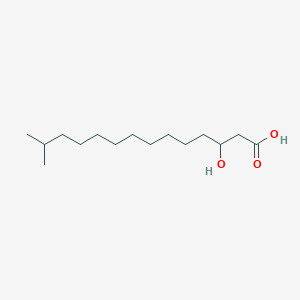

3-Hydroxy-13-methyltetradecanoic acid

Description

Context within Branched-Chain Fatty Acid (BCFA) Biochemistry

3-Hydroxy-13-methyltetradecanoic acid is a specific type of branched-chain fatty acid (BCFA). BCFAs are a class of fatty acids that possess one or more methyl groups on their carbon chain, distinguishing them from their straight-chain counterparts. These methyl branches can occur at various positions, leading to different classifications. The most common forms are iso- and anteiso-BCFAs. Iso-BCFAs have a methyl group on the penultimate carbon atom from the methyl end of the fatty acid chain, while anteiso-BCFAs have a methyl group on the antepenultimate carbon. This compound, with its methyl group at the thirteenth carbon of a fourteen-carbon chain (tetradecanoic acid), is classified as an iso-branched fatty acid.

BCFAs are significant components of the lipids in many bacteria, where they play a crucial role in maintaining cell membrane fluidity and integrity. In some bacterial species, BCFAs can constitute a major portion of the total fatty acids. Their branched structure disrupts the tight packing of the fatty acid chains in the cell membrane, which lowers the melting point and increases membrane fluidity, an essential adaptation for survival in various environmental conditions. While less common in higher organisms, BCFAs are also found in various animal tissues and products, often originating from the diet or the gut microbiome.

Significance of Hydroxy Fatty Acids in Biological Systems

The presence of a hydroxyl (-OH) group on the carbon chain confers unique chemical and biological properties to fatty acids. Hydroxy fatty acids are involved in a wide range of biological processes. In bacteria, 3-hydroxy fatty acids are fundamental components of lipopolysaccharides (LPS), also known as endotoxins, which are major constituents of the outer membrane of Gram-negative bacteria. The lipid A portion of LPS, which contains 3-hydroxy fatty acids, is crucial for the structural integrity of the bacterial outer membrane and is a potent elicitor of the innate immune response in mammals.

Beyond their structural roles in bacteria, hydroxy fatty acids have been implicated in various signaling pathways and biological interactions. For instance, certain 3-hydroxy fatty acids can act as signaling molecules in plant immunity, triggering defense responses against bacterial pathogens. In mammals, intermediates of fatty acid β-oxidation include 3-hydroxy fatty acids, and their accumulation can be indicative of certain metabolic disorders. The hydroxyl group also increases the polarity of the fatty acid, which can influence its interaction with other molecules and its role in the structure of biological membranes.

Overview of this compound's Historical Discovery and Initial Characterization in Research

The initial identification and characterization of this compound in the scientific literature can be traced back to studies on the lipid composition of specific groups of bacteria. A notable discovery was reported in a 1979 study by Fautz, Rosenfelder, and Grotjahn, which analyzed the fatty acid profiles of several gliding bacteria. Using combined gas-liquid chromatography and mass spectrometry, they identified that iso-branched 2- and 3-hydroxy fatty acids were characteristic lipid constituents of these microorganisms.

Specifically, their research revealed that 3-hydroxy-13-methyl-tetradecanoic acid was a dominant fatty acid in bacteria belonging to the Cytophaga-Flexibacter group. nih.gov This discovery was significant as it highlighted the unique lipid chemistry of these bacteria and suggested that the presence of specific BCFAs and their hydroxylated derivatives could be used as a chemotaxonomic marker to differentiate between bacterial species. This initial characterization laid the groundwork for further investigation into the biosynthesis and physiological roles of such unique fatty acids in the organisms that produce them.

Scope and Objectives of Current Academic Inquiry into this compound

Current academic inquiry into this compound is largely situated within the broader context of microbial lipidomics and the study of bacterial physiology. The primary objectives of ongoing research in this area include:

Elucidating Biosynthetic Pathways: A key area of investigation is the precise enzymatic pathway responsible for the synthesis of iso-branched 3-hydroxy fatty acids in bacteria. This involves identifying the specific enzymes that carry out the hydroxylation of the iso-branched fatty acid precursor, 13-methyltetradecanoic acid. Understanding these pathways could have implications for metabolic engineering and the production of novel biopolymers.

Investigating Physiological Roles: Researchers are interested in the specific functions of this compound in the bacteria that produce it. This includes its contribution to the structural properties of the cell membrane, its potential role in bacterial adaptation to environmental stressors, and its involvement in interactions with other organisms.

Application as a Biomarker: The unique presence of this compound in certain bacterial groups continues to be of interest for its potential as a biomarker. Its detection in environmental or clinical samples could be used to identify the presence of specific microbial populations.

Exploring Biotechnological Potential: There is growing interest in the biotechnological applications of hydroxy fatty acids and their polymers, polyhydroxyalkanoates (PHAs). Research into how bacteria incorporate branched-chain monomers like this compound into PHAs could lead to the development of new bioplastics with tailored properties.

While dedicated research solely focused on this compound is not extensive, its study is an integral part of the larger effort to understand the diversity and function of bacterial lipids and to harness their potential for various applications.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value (for this compound) | Value (for 3-Hydroxytetradecanoic Acid - for comparison) |

| Molecular Formula | C15H30O3 | C14H28O3 |

| Molecular Weight | 258.40 g/mol | 244.37 g/mol |

| Melting Point | Data not available | Not Available |

| Boiling Point | Data not available | Not Available |

| Water Solubility | Predicted to be low | Predicted to be low |

| LogP | Data not available | 4.03 (Calculated) |

Data for 3-Hydroxytetradecanoic acid is provided for comparative purposes as experimental data for the branched-chain analog is limited.

Table 2: Spectroscopic Data for 3-Hydroxy Fatty Acid Methyl Esters (Representative)

| Spectroscopic Technique | Characteristic Features for 3-Hydroxy-iso-Fatty Acid Methyl Esters |

| Mass Spectrometry (Electron Ionization) | A characteristic base peak at m/z 103, which is indicative of the fragmentation of a 3-hydroxy fatty acid methyl ester. The molecular ion peak would be expected at m/z 272 for the methyl ester of this compound. |

| ¹H NMR Spectroscopy | A multiplet around 3.98 ppm corresponding to the proton on the carbon bearing the hydroxyl group (C-3). Two distinct signals for the diastereotopic protons on the carbon adjacent to the carbonyl group (C-2), typically appearing as doublets of doublets between 2.39 and 2.50 ppm. A doublet around 0.85 ppm for the two terminal methyl groups of the iso-branch. |

| ¹³C NMR Spectroscopy | A signal for the carbon bearing the hydroxyl group (C-3) in the range of 65-70 ppm. A signal for the carbonyl carbon (C-1) around 174 ppm. Distinct signals for the carbons of the iso-branch at the methyl end of the chain. |

Structure

3D Structure

Properties

CAS No. |

60834-18-6 |

|---|---|

Molecular Formula |

C15H30O3 |

Molecular Weight |

258.4 g/mol |

IUPAC Name |

3-hydroxy-13-methyltetradecanoic acid |

InChI |

InChI=1S/C15H30O3/c1-13(2)10-8-6-4-3-5-7-9-11-14(16)12-15(17)18/h13-14,16H,3-12H2,1-2H3,(H,17,18) |

InChI Key |

UZKJQTICSQQZOE-UHFFFAOYSA-N |

SMILES |

CC(C)CCCCCCCCCC(CC(=O)O)O |

Canonical SMILES |

CC(C)CCCCCCCCCC(CC(=O)O)O |

Synonyms |

3-hydroxy-13-methyltetradecanoic acid N 4909 N-4909 |

Origin of Product |

United States |

Biological Occurrence and Distribution in Diverse Organisms

Microbial Ecology and Isolation

The microbial world is the primary reservoir of 3-Hydroxy-13-methyltetradecanoic acid, where it has been identified in a variety of ecological niches, from marine environments to the fermentation of common food products.

Marine environments, particularly those characterized by extreme conditions, are known to harbor microorganisms with unique biochemical adaptations, including the production of unusual lipids. nih.govnih.gov While direct isolation of this compound from a wide array of marine microorganisms is not extensively documented, the presence of extremophilic bacteria capable of producing a diverse range of fatty acids suggests a potential for its discovery in these habitats. nih.gov For instance, extremophiles are recognized as a source of novel biomolecules, including various fatty acids that contribute to the structural integrity of their cell membranes in harsh conditions. nih.gov

One of the most well-documented occurrences of this compound is within the Cytophaga-Flexibacter group of gliding bacteria. This fatty acid, along with 2-hydroxy-13-methyl-tetradecanoic acid and 3-hydroxy-15-methyl-hexadecanoic acid, is considered a dominant and characteristic lipid constituent in these organisms. Their presence helps to distinguish this group from other gliding bacteria, such as the myxobacteria.

Detailed chemical analysis of the cellular lipids of Flavobacterium meningosepticum has definitively identified the presence of this compound. nih.gov It is a component of the lipid A portion of the lipopolysaccharide (LPS) of this bacterium. nih.gov The fatty acid profile of F. meningosepticum is notable for its inclusion of several uncommon branched-chain and hydroxylated fatty acids. nih.govasm.org Specifically, the lipid A of F. meningosepticum is composed of 13-methyltetradecanoic acid, this compound, 3-hydroxyhexadecanoic acid, and 3-hydroxy-15-methylhexadecanoic acid. nih.gov

| Organism | Lipid Component | Fatty Acids Identified |

| Flavobacterium meningosepticum | Lipid A of Lipopolysaccharide (LPS) | 13-methyltetradecanoic acid, This compound , 3-hydroxyhexadecanoic acid, 3-hydroxy-15-methylhexadecanoic acid |

Porphyromonas gingivalis, a key pathogen in chronic periodontitis, possesses a complex and unique lipid profile that includes various classes of dihydroceramides and lipopeptides, such as glycine (B1666218) lipids. nih.govwustl.edu However, extensive lipidomic analyses of P. gingivalis have not reported the presence of this compound as a constituent of its major lipids. nih.govnih.govfao.org The fatty acid composition of its lipid A and other lipid moieties is characterized by different sets of branched-chain and hydroxylated fatty acids, such as 3-OH iso C17:0. nih.govimrpress.com

The fermentation of soy products can lead to the production of various bioactive compounds, including fatty acids. While direct evidence for the isolation of this compound from soy fermentation is not prominent in the literature, a closely related compound, 13-methyltetradecanoic acid, has been identified. This fatty acid was originally purified from a soy fermentation product. csic.es Furthermore, studies have shown that Pseudomonas resinovorans can utilize 13-methyltetradecanoic acid as a substrate to produce methyl-branched medium-chain-length poly(hydroxyalkanoates), which include monomers like 3-hydroxy-7-methyloctanoic acid and 3-hydroxy-9-methyldecanoic acid. nih.gov

Occurrence in Eukaryotic Systems

Based on available scientific literature, the presence of this compound has not been documented in eukaryotic organisms. While various other fatty acids are integral to eukaryotic cell biology, this specific branched-chain hydroxylated fatty acid appears to be characteristic of certain bacterial taxa.

Stereoisomeric Prevalence in Biological Sources (e.g., (R)-configuration predominance)

The stereochemistry of this compound in natural sources is a key characteristic. In the documented isolation from endophytes of the Amazonian palm tree, the compound was explicitly identified as the (R)-enantiomer, designated as (R)-3-hydroxy-13-methyltetradecanoic acid. nih.gov This finding is consistent with the stereochemical configuration of many 3-hydroxy fatty acids found in bacterial lipids and lipopeptides. The determination of the (R)-configuration was established through the measurement of its optical rotation. nih.gov

Table 2: Identified Natural Source and Stereochemistry of this compound

| Natural Source | Organism | Identified Form |

| Amazonian Palm Tree Endophyte | Luteibacter sp. | (R)-3-hydroxy-13-methyltetradecanoic acid |

| Information based on the structural identification of antibacterial lipids from Amazonian palm tree endophytes. nih.gov |

Biosynthetic and Metabolic Pathways

Enzymatic Pathways Leading to 3-Hydroxy-13-methyltetradecanoic Acid

The biosynthesis of this compound is intrinsically linked to the general fatty acid synthesis (FAS) pathways in bacteria, with specific modifications to account for its characteristic iso-branched structure and 3-hydroxy group. The formation of this molecule can be conceptualized as a multi-step enzymatic process.

The initial step involves the generation of the branched-chain starter unit. In many bacteria capable of producing iso-fatty acids, such as certain species of myxobacteria, the synthesis is initiated with isovaleryl-CoA. This precursor is typically derived from the degradation of the amino acid leucine. The branched-chain starter unit then enters the fatty acid synthesis cycle.

Subsequent elongation of the acyl chain occurs through the repetitive condensation of malonyl-CoA, a process catalyzed by a series of enzymes including β-ketoacyl-ACP synthase, β-ketoacyl-ACP reductase, 3-hydroxyacyl-ACP dehydratase, and enoyl-ACP reductase.

The defining 3-hydroxy group of the final product is a key intermediate in each cycle of fatty acid elongation. In the context of producing a free 3-hydroxy fatty acid, the synthetic pathway is thought to diverge from the main FAS pathway. Instead of the 3-hydroxyacyl-ACP intermediate being dehydrated to form a double bond, it can be shunted from the FAS cycle. This can be achieved through the action of specific hydrolases or transferases that release the 3-hydroxy fatty acid from its acyl carrier protein (ACP) anchor.

The complete biosynthesis is a tightly regulated process, ensuring the availability of this specialized fatty acid for its various cellular roles.

Integration into Complex Lipids and Biopolymers

This compound is not merely a transient metabolite; it is a building block for larger, more complex macromolecules that are vital for bacterial survival and interaction with their environment.

Poly(hydroxyalkanoates) (PHAs) are a class of biodegradable polyesters synthesized by numerous bacteria as intracellular carbon and energy storage reserves. The composition of these polymers is highly dependent on the substrate provided to the microorganism.

In studies involving Pseudomonas resinovorans, a known producer of medium-chain-length PHAs (mcl-PHAs), it has been demonstrated that providing 13-methyltetradecanoic acid as a carbon source leads to the formation of methyl-branched mcl-PHAs. However, the resulting polymer is primarily composed of shorter-chain 3-hydroxy fatty acids, namely 3-hydroxy-7-methyloctanoic acid and 3-hydroxy-9-methyldecanoic acid. nih.gov This suggests that 13-methyltetradecanoic acid undergoes β-oxidation to yield shorter-chain intermediates, which are then hydroxylated at the C3 position and subsequently polymerized.

Therefore, while this compound is a likely intermediate in this process, it is not the final monomeric unit incorporated into the PHA chain in this organism under these conditions. The metabolic machinery of P. resinovorans appears to favor the degradation of the C15 backbone before polymerization.

Table 1: Monomer Composition of mcl-PHA from Pseudomonas resinovorans Grown on 13-Methyltetradecanoic Acid

| Monomer | Molar Composition (%) |

| 3-hydroxy-7-methyloctanoic acid | 67 |

| 3-hydroxy-9-methyldecanoic acid | 16 |

Data derived from gas chromatography/mass spectrometry (GC/MS) analysis. nih.gov

Lipopolysaccharides are major components of the outer membrane of Gram-negative bacteria, and 3-hydroxy fatty acids are fundamental constituents of the lipid A portion of LPS. Lipid A anchors the LPS molecule in the bacterial membrane and is responsible for much of its biological activity.

While direct evidence for the presence of this compound in LPS is specific to certain bacterial species, the incorporation of structurally similar iso-branched 3-hydroxy fatty acids is well-documented. For instance, the lipid A of Bacteroides fragilis contains (R)-3-(13-methyltetradecanoyloxy)-15-methylhexadecanoic acid, which is an acylated derivative of a C15 iso-fatty acid. This demonstrates the utilization of 13-methyltetradecanoic acid in the acylation of other hydroxy fatty acids within the lipid A structure.

The presence of such branched-chain hydroxy fatty acids in the LPS can influence the fluidity and permeability of the outer membrane, contributing to the bacterium's ability to adapt to different environmental conditions.

Beyond PHAs and LPS, 3-hydroxy fatty acids, including branched-chain variants, are potential precursors for a variety of other bacterial lipids. Their hydroxyl group provides a reactive site for further chemical modifications, such as acylation to form acyloxyacyl lipids, or glycosylation to create glycolipids.

While specific examples involving this compound are not extensively documented, its structural motifs are found in various natural products. It can be postulated that this compound serves as an intermediate in the biosynthesis of more complex lipids that play roles in cell signaling, biofilm formation, and inter-species communication. Further research is needed to elucidate the full extent of its involvement in the broader lipidome of bacteria.

Metabolic Transformations

The catabolism of this compound is crucial for energy production and the recycling of carbon within the cell. The primary pathway for its degradation is the fatty acid β-oxidation spiral.

The β-oxidation of fatty acids is a cyclical process that sequentially shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH2. The presence of a methyl branch in this compound introduces a complexity that may require ancillary enzymes.

The catabolism of this compound would likely proceed as follows:

Activation: The fatty acid is first activated to its coenzyme A (CoA) thioester, 3-hydroxy-13-methyltetradecanoyl-CoA, by an acyl-CoA synthetase.

Dehydrogenation: The 3-hydroxy group is oxidized to a keto group by a 3-hydroxyacyl-CoA dehydrogenase, yielding 3-keto-13-methyltetradecanoyl-CoA and NADH.

Thiolytic Cleavage: A thiolase catalyzes the cleavage of the β-ketoacyl-CoA, releasing acetyl-CoA and a C13 branched-chain acyl-CoA (11-methyltridecanoyl-CoA).

The resulting 11-methyltridecanoyl-CoA would then re-enter the β-oxidation spiral. The iso-branching may necessitate the action of specific isomerases or other modifying enzymes to be fully degraded, particularly as the branch point nears the carboxyl end of the molecule. In some cases, an initial α-oxidation step may be required to remove the methyl group before β-oxidation can proceed to completion.

Enzymatic Activity Associated with its Synthesis and Degradation in Cellular Contexts

The synthesis of this compound, a branched-chain hydroxy fatty acid, is intricately linked to the type II fatty acid synthase (FASII) system in bacteria. This pathway involves a cycle of elongation reactions catalyzed by a series of discrete enzymes. The initiation of branched-chain fatty acid synthesis is a critical step, often utilizing precursors derived from the catabolism of branched-chain amino acids like leucine, isoleucine, and valine nih.govfrontiersin.org.

The key enzymes involved in the synthesis of the carbon backbone of fatty acids, including branched-chain variants, are:

β-ketoacyl-ACP synthase III (FabH): This enzyme initiates the fatty acid synthesis by condensing a primer molecule, which for branched-chain fatty acids is typically a branched-chain acyl-CoA (e.g., isovaleryl-CoA, isobutyryl-CoA, or 2-methylbutyryl-CoA), with malonyl-ACP nih.gov. The specificity of FabH is a major determinant in the production of branched-chain fatty acids nih.gov.

β-ketoacyl-ACP reductase (FabG): This enzyme reduces the β-ketoacyl-ACP intermediate to a β-hydroxyacyl-ACP.

β-hydroxyacyl-ACP dehydratase (FabZ or FabA): This enzyme removes a water molecule from the β-hydroxyacyl-ACP, creating a double bond and forming a trans-2-enoyl-ACP.

Enoyl-ACP reductase (FabI): This enzyme reduces the double bond in trans-2-enoyl-ACP to form a saturated acyl-ACP, which is elongated by two carbons.

This cycle of four reactions is repeated, with each cycle adding two carbon atoms to the growing acyl chain. For the synthesis of this compound, a branched-chain primer derived from the metabolism of a branched-chain amino acid would be utilized by FabH, followed by several cycles of elongation. The 3-hydroxy group is a normal intermediate in each cycle of fatty acid biosynthesis.

The degradation of fatty acids in bacteria primarily occurs through the β-oxidation pathway researchgate.netnih.govresearchgate.netwikipedia.org. This process is essentially the reverse of fatty acid synthesis and involves a series of four enzymatic reactions that result in the shortening of the fatty acid chain by two carbons per cycle, releasing acetyl-CoA. The key enzymes in the β-oxidation of straight-chain fatty acids are:

Acyl-CoA dehydrogenase: Introduces a double bond between the α and β carbons.

Enoyl-CoA hydratase: Adds a water molecule across the double bond, forming a 3-hydroxyacyl-CoA.

3-hydroxyacyl-CoA dehydrogenase: Oxidizes the 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA.

Thiolase: Cleaves the 3-ketoacyl-CoA to release acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.

While the standard β-oxidation pathway is well-characterized for straight-chain fatty acids, the degradation of branched-chain fatty acids can require additional enzymes to handle the methyl branches smpdb.ca. The presence of a methyl group can sterically hinder the action of the standard β-oxidation enzymes. Therefore, specific isomerases or mutases may be required to rearrange the molecule to allow for the continuation of the β-oxidation process. The degradation of this compound would likely follow a modified β-oxidation pathway to accommodate its branched structure.

Table 1: Key Enzymes in the Metabolism of this compound

| Process | Enzyme | Function |

|---|---|---|

| Synthesis (FASII) | β-ketoacyl-ACP synthase III (FabH) | Initiates fatty acid synthesis by condensing a branched-chain acyl-CoA with malonyl-ACP. |

| β-ketoacyl-ACP reductase (FabG) | Reduces the β-keto group to a hydroxyl group. | |

| β-hydroxyacyl-ACP dehydratase (FabZ/FabA) | Dehydrates the β-hydroxyacyl-ACP to form a double bond. | |

| Enoyl-ACP reductase (FabI) | Reduces the double bond to form a saturated acyl-ACP. | |

| Degradation (β-oxidation) | Acyl-CoA dehydrogenase | Introduces a double bond in the fatty acyl-CoA. |

| Enoyl-CoA hydratase | Hydrates the double bond to form a 3-hydroxyacyl-CoA. | |

| 3-hydroxyacyl-CoA dehydrogenase | Oxidizes the 3-hydroxy group to a keto group. | |

| Thiolase | Cleaves the fatty acyl-CoA to release acetyl-CoA. | |

| Additional enzymes (e.g., isomerases) | May be required to process the methyl branch. |

Influence on Cellular Lipid Homeostasis (e.g., Compensatory Mechanisms in Bacteria)

3-Hydroxy fatty acids, including branched-chain variants like this compound, play a significant role in maintaining cellular lipid homeostasis in bacteria, particularly in Gram-negative bacteria. These fatty acids are fundamental structural components of the lipid A moiety of lipopolysaccharides (LPS), which forms the outer leaflet of the outer membrane nih.gov. The structure of lipid A, including the chain length and branching of its constituent 3-hydroxy fatty acids, is crucial for the integrity and function of the bacterial outer membrane.

Bacteria have evolved sophisticated compensatory mechanisms to maintain membrane fluidity and function in response to environmental stresses, and the modification of their fatty acid composition is a key strategy. For instance, some bacteria can alter the ratio of different types of branched-chain fatty acids in their membranes to adapt to changes in temperature frontiersin.orgcore.ac.uk. An increase in the proportion of anteiso-branched fatty acids relative to iso-branched or straight-chain fatty acids at lower temperatures helps to maintain membrane fluidity frontiersin.orgcore.ac.uk. The presence of the methyl branch in this compound disrupts the tight packing of the acyl chains in the membrane, thereby lowering the melting point and increasing membrane fluidity.

The incorporation of this compound into the lipid A of marine bacteria like Chryseobacterium scophtalmum has been documented researchgate.net. The specific structure of lipid A, including the presence of such branched-chain hydroxy fatty acids, can be a critical adaptation to their specific environmental niches researchgate.net.

Table 2: Influence of this compound on Bacterial Lipid Homeostasis

| Aspect of Lipid Homeostasis | Influence of this compound | Compensatory Mechanism |

|---|---|---|

| Membrane Structure | Integral component of Lipid A in the outer membrane of some Gram-negative bacteria, contributing to membrane integrity. | Modification of Lipid A structure, including acylation patterns, in response to environmental signals. |

| Membrane Fluidity | The methyl branch disrupts tight packing of acyl chains, increasing membrane fluidity. | Altering the ratio of anteiso to iso and straight-chain fatty acids in the membrane in response to temperature changes. |

| Adaptation to Environment | The specific structure of Lipid A containing this fatty acid can be an adaptation to particular environmental conditions. | Bacteria can remodel their membrane lipid composition to counteract the effects of environmental stressors. |

Molecular and Cellular Mechanisms of Action

Effects on Cellular Viability and Programmed Cell Death Pathways

13-methyltetradecanoic acid (13-MTD) has been shown to inhibit the proliferation and viability of various cancer cell lines. nih.govnih.gov This effect is largely attributed to the induction of apoptosis, a form of programmed cell death. nih.gov

Research indicates that 13-MTD triggers the intrinsic pathway of apoptosis, which is mediated by the mitochondria. nih.gov In human bladder cancer cells, for instance, treatment with 13-MTD leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. nih.govmedchemexpress.com This shift in the Bax/Bcl-2 ratio is a critical event that leads to mitochondrial dysfunction. nih.gov The compound has also been observed to induce apoptosis in T-cell non-Hodgkin's lymphoma (T-NHL) cell lines. nih.gov

The alteration of Bax and Bcl-2 levels by 13-MTD directly impacts mitochondrial integrity. nih.gov This disruption promotes the permeabilization of the outer mitochondrial membrane, leading to the release of cytochrome c from the mitochondria into the cytoplasm. nih.govmedchemexpress.com The release of cytochrome c is a key step in the activation of the apoptotic cascade.

The apoptotic cell death induced by 13-MTD involves caspase-dependent pathways. The release of cytochrome c into the cytoplasm facilitates the activation of initiator and effector caspases. nih.govmedchemexpress.com Specifically, the cleavage of pro-caspase-3 into its active form has been observed following treatment with 13-MTD in T-NHL cells. nih.gov

Conversely, some studies suggest the possibility of a caspase-independent mechanism. In human breast cancer cells (SKBR-3), while 13-MTD was found to disrupt mitochondrial integrity, the addition of a caspase-inhibitor did not prevent cytotoxicity, suggesting an alternative, caspase-independent death pathway may also be involved. nih.gov

Modulation of Intracellular Signaling Cascades

The pro-apoptotic effects of 13-MTD are regulated by its influence on key intracellular signaling pathways that govern cell survival and death.

A significant mechanism of action for 13-MTD is the down-regulation of the phosphorylation of AKT, a central protein kinase that promotes cell survival. nih.govnih.gov By inhibiting the activation of AKT, 13-MTD effectively suppresses pro-survival signals within cancer cells, thereby sensitizing them to apoptosis. nih.govepa.gov Studies in both human bladder cancer cells and T-cell lymphomas have demonstrated this inhibitory effect on AKT phosphorylation. nih.govnih.gov

In addition to inhibiting survival pathways, 13-MTD has been shown to activate stress-activated protein kinase pathways, including the p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK) pathways. nih.govmedchemexpress.com The activation of these pathways contributes to the induction of apoptosis. nih.gov Research has shown that modulating the phosphorylation of JNK and p38 can affect the apoptosis induced by 13-MTD. nih.gov

Interactive Data Table: Effects of 13-Methyltetradecanoic Acid on Cellular Markers

| Cell Line | Compound Concentration | Duration of Treatment | Observed Effect | Signaling Pathway Modulation | Reference |

| Human Bladder Cancer Cells | 70 µg/mL | 2-24 hours | Down-regulation of Bcl-2, Up-regulation of Bax, Release of cytochrome c | Down-regulation of AKT phosphorylation, Activation of p38 and JNK phosphorylation | nih.govmedchemexpress.com |

| T-NHL (Jurkat, Hut78, EL4) | 60 µg/mL | 2-24 hours | Cleavage of pro-caspase-3 | Down-regulation of AKT phosphorylation | nih.gov |

| Human Bladder Cancer Cells | Not Specified | Not Specified | Inhibition of cellular proliferation and viability | Regulation of AKT and MAPK pathways | nih.gov |

Regulation of Pro-apoptotic (e.g., Bax) and Anti-apoptotic (e.g., Bcl-2) Protein Expression

The balance between pro-apoptotic proteins, such as Bax, and anti-apoptotic proteins, like Bcl-2, is a critical determinant of a cell's fate. Research into the closely related compound 13-methyltetradecanoic acid (13-MTD) has shown that its effects on these regulatory proteins can be specific to the cell type being studied.

In a study on human bladder cancer cells, treatment with 13-MTD was found to concurrently down-regulate the expression of the anti-apoptotic protein Bcl-2 and up-regulate the expression of the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio creates a cellular environment that favors the initiation of apoptosis. nih.gov However, in a separate investigation involving T-cell non-Hodgkin's lymphoma cell lines, while 13-MTD did induce apoptosis, there was no discernible change in the expression of Bcl-2 protein. nih.gov This suggests that while the compound can trigger apoptosis, its specific influence on the Bcl-2 family of proteins may differ depending on the cellular context. nih.govnih.gov

| Cell Line | Effect on Bcl-2 Expression | Effect on Bax Expression | Reference |

|---|---|---|---|

| Human Bladder Cancer Cells | Down-regulated | Up-regulated | nih.gov |

| T-cell Non-Hodgkin's Lymphoma Cells | No Change | Not Reported | nih.gov |

Influence on Cytochrome C Release

A pivotal event in the mitochondrial pathway of apoptosis is the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm. Studies on 13-MTD have demonstrated that the compound's pro-apoptotic activity is linked to its ability to induce mitochondrial dysfunction. nih.gov This disruption of the mitochondria directly leads to the release of cytochrome c into the cytosol. nih.gov The appearance of cytochrome c in the cytoplasm is a critical step that initiates the activation of caspases, the enzymes that execute the final phases of apoptosis. nih.gov

Interactions with Host Cellular Receptors and Immune Responses

3-Hydroxy-13-methyltetradecanoic acid and its derivatives are recognized by the host's innate immune system, triggering specific signaling cascades through cellular receptors.

Agonistic Activity for Toll-Like Receptor 2 (TLR2) through Related Glycine (B1666218) Lipids

Research has identified certain glycine-containing lipids as agonists for Toll-Like Receptor 2 (TLR2), a key pattern recognition receptor in the innate immune system. Specifically, glycine lipids produced by the periodontal pathogen Porphyromonas gingivalis have been shown to engage and activate TLR2. These lipids are structurally characterized by a 3-hydroxy fatty acid that is amide-linked to a glycine residue. The activation of TLR2 by these lipids can also involve TLR6 as a co-receptor, but not TLR1. This demonstrates that lipids containing a 3-hydroxy fatty acid core, when linked to glycine, can function as specific signaling molecules that are recognized by the host's immune cells.

Recognition as Pathogen-Associated Molecular Patterns (PAMPs)

Pathogen-Associated Molecular Patterns (PAMPs) are conserved molecular structures found on microorganisms that are recognized by the innate immune system. 3-hydroxy fatty acids are integral structural components of the lipopolysaccharide (LPS) found in the outer membrane of Gram-negative bacteria, such as Actinobacillus actinomycetemcomitans. LPS is one of the most well-characterized PAMPs. Furthermore, bacteria like those from the genus Bacteroides also feature 3-hydroxy fatty acids in their cellular lipids. The presence of this compound within these larger bacterial structures allows them to be recognized by host pattern recognition receptors, like TLRs, initiating an innate immune response.

Influence on Secretory Processes

The biological activity of this compound also extends to influencing cellular secretory functions, particularly in liver cells.

Stereoselective Stimulation of Apolipoprotein E Secretion in Hepatoma Cells (e.g., Hep G2 cells by (R)-3-hydroxy-13-methyltetradecanoic acid)

A study has investigated the effect of this compound on the secretion of Apolipoprotein E (ApoE) from the human hepatoma cell line, Hep G2. nih.gov These cells are a widely used model for studying hepatic lipid metabolism and lipoprotein secretion. The research, published in 1996, identified this compound in the context of stimulating ApoE secretion from these cells. nih.gov While the specific details regarding the stereoselectivity for the (R)-isomer are not available in the publication's abstract, the study establishes a direct link between this fatty acid and the modulation of ApoE secretion in a liver cell model. nih.gov

| Mechanism/Interaction | Cell/System | Observed Effect | Related Compound |

|---|---|---|---|

| Regulation of Apoptotic Proteins | Human Bladder Cancer Cells | Down-regulates Bcl-2, Up-regulates Bax | 13-Methyltetradecanoic acid |

| Cytochrome C Release | Human Bladder Cancer Cells | Promotes release from mitochondria | 13-Methyltetradecanoic acid |

| TLR2 Agonism | Immune Cells (e.g., Macrophages) | Activates TLR2/TLR6 pathway | Glycine-linked 3-hydroxy fatty acids |

| ApoE Secretion | Hep G2 (Hepatoma) Cells | Stimulation of secretion | This compound |

Role in Inter-organismal Signaling and Community Dynamics

Inter-organismal signaling is a critical component of microbial community dynamics, allowing organisms to communicate and coordinate behaviors. Quorum sensing (QS) is a principal mechanism of this cell-to-cell communication, where the production and detection of small signaling molecules, or autoinducers, enable microorganisms to monitor their population density and collectively alter gene expression. In fungi, particularly yeasts, these signaling systems regulate a host of processes, including morphological transitions, biofilm formation, and virulence. While a variety of molecules, such as farnesol (B120207) and tyrosol, are well-established as quorum-sensing molecules in yeasts like Candida albicans, the role of specific branched-chain fatty acids is an emerging area of investigation.

Contribution to Quorum Sensing Processes in Yeasts

A comprehensive review of the current scientific literature reveals a notable absence of direct research on the specific role of This compound as a quorum-sensing molecule in yeasts. While the metabolism of fatty acids is a fundamental process in yeast, and various hydroxy fatty acids have been implicated in microbial signaling, this particular methyl-branched fatty acid has not been identified as a primary autoinducer in yeast communication.

However, related research provides a framework for understanding how such a molecule could potentially function in inter-organismal signaling. Studies have shown that other 3-hydroxy fatty acids are involved in the biology of pathogenic yeasts. For example, 3-hydroxy oxylipins have been found on the hyphal cell surfaces of Candida albicans. nih.gov This yeast can convert arachidonic acid from a host into the 3-hydroxy oxylipin 3-hydroxyeicosatetraenoic acid (3-HETE). nih.gov Furthermore, it has been demonstrated that 3-hydroxy oxylipins can influence quorum sensing in C. albicans, a process microorganisms use to gauge population density and regulate pathogenicity. nih.gov

The table below summarizes findings on related hydroxy fatty acids and their observed effects, illustrating the potential for this class of molecules in microbial signaling.

| Compound | Organism(s) | Observed Effect/Role |

| 3(R)-hydroxy-tetradecaenoic acid | Candida albicans | Accelerates morphogenesis and is involved in the quorum-sensing mechanism. nih.gov |

| (R)-methyl 3-hydroxymyristate | Ralstonia solanacearum (bacterium) | Acts as a quorum-sensing signal regulating virulence factors. nih.gov |

| 3-hydroxy fatty acids (general) | Lactobacillus plantarum (bacterium) | Exhibit antifungal activity against various molds and yeasts. nih.gov |

| 11-methyl-2-dodecenoic acid | Secreted by bacteria | Inhibits filamentation in C. albicans, demonstrating inter-kingdom signaling. unl.edu |

This table is provided for contextual understanding of how related fatty acids function in microbial signaling, as direct data for this compound in yeast quorum sensing is not currently available.

Research has also demonstrated that bacteria can produce branched-chain fatty acids that influence fungal morphology. For instance, molecules like 11-methyl-2-dodecenoic acid, secreted by certain bacteria, can inhibit the transition of C. albicans to its hyphal form, a key virulence trait. unl.edu This highlights the significance of methyl-branched fatty acids in the complex chemical communication that occurs within mixed microbial communities.

While the specific contribution of this compound to quorum sensing in yeasts remains uncharacterized, the established roles of similar molecules suggest a potential, yet unexplored, function in this signaling pathway. Future research may yet identify this and other branched-chain fatty acids as novel components of the intricate communication networks that govern yeast community dynamics.

Chemical Synthesis and Derivatization Strategies for Research Applications

Enantioselective Synthesis of 3-Hydroxy-13-methyltetradecanoic Acid

Producing enantiomerically pure forms of this compound is essential, as the biological activity of chiral molecules often resides in a single enantiomer. Methodologies to achieve this include biocatalytic resolutions and the use of chiral auxiliaries.

Lipases are versatile enzymes widely used in biocatalysis for their ability to perform highly selective chemical transformations under mild conditions. mdpi.comu-szeged.hu One of the most common methods for resolving racemic alcohols is through lipase-catalyzed enantioselective acylation, a form of kinetic resolution. mdpi.comu-szeged.hu In this approach, a lipase (B570770) selectively catalyzes the acylation of one enantiomer of a racemic alcohol mixture, leaving the other enantiomer unreacted. The resulting acylated ester and the unreacted alcohol can then be separated.

Lipases A and B from Candida antarctica (CAL-A and CAL-B) are frequently employed for these resolutions due to their distinct selectivities. researchgate.net For instance, research on similar substrates like methyl pipecolinate has shown that CAL-A can be highly selective for acylating the (S)-enantiomer, while CAL-B may react differently. researchgate.net This strategy can be applied to a racemic mixture of a this compound precursor. The enzyme would selectively acylate either the (R)- or (S)-hydroxyl group, allowing for the subsequent separation of the resulting ester from the unreacted alcohol enantiomer. The choice of lipase, acyl donor, and solvent are critical parameters for optimizing enantioselectivity (expressed as the enantiomeric ratio, E). mdpi.com

Table 1: Key Aspects of Lipase-Catalyzed Enantioselective Acylation

| Parameter | Description | Significance |

| Enzyme | Lipases from various sources (e.g., Candida antarctica, Burkholderia cepacia). mdpi.com | The choice of lipase determines which enantiomer is acylated and the degree of selectivity (E-value). mdpi.com |

| Acyl Donor | Non-activated esters (e.g., ethyl acetate) or activated esters (e.g., vinyl acetate). nih.gov | The structure of the acyl donor can influence reaction rates and enzyme selectivity. |

| Solvent | Organic solvents like tert-butyl methyl ether (tBuOMe) or toluene (B28343) are often used. u-szeged.hu | The solvent affects enzyme activity, stability, and enantioselectivity. mdpi.com |

| Separation | Chromatographic separation of the product ester from the unreacted alcohol. | This step is essential to isolate the pure enantiomers after the enzymatic resolution. |

Asymmetric synthesis using chiral auxiliaries is a powerful method for creating a specific stereoisomer. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct a subsequent chemical reaction in a diastereoselective manner. sigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed and can often be recycled. sigmaaldrich.com Common examples of chiral auxiliaries include oxazolidinones and camphor-based sultams. sigmaaldrich.comresearchgate.net In the context of this compound, a strategy could involve attaching a chiral auxiliary to a precursor molecule to control the stereoselective reduction of a ketone or the opening of an epoxide to generate the desired (R)- or (S)-hydroxyl group.

Asymmetric catalysis, where a small amount of a chiral catalyst generates a large amount of an enantiomerically enriched product, is another key strategy. While not detailed specifically for this compound, the synthesis of the closely related compound, 13-hydroxy-14-methylhexadecanoic acid, employed an asymmetric alkynylation of an aldehyde as a key step to establish the crucial stereocenter. nih.gov This type of reaction uses a chiral ligand in combination with a metal catalyst to ensure the addition of a nucleophile to one face of the prochiral aldehyde, leading to the desired enantiomer.

Total Synthesis of Stereoisomers and Analogues for Structure-Activity Relationship Studies

The synthesis began with an asymmetric alkynylation to create the secondary alcohol with a defined stereochemistry. nih.gov This was followed by an acid-catalyzed lactonization to form a cyclic ester, which serves to protect the hydroxyl and carboxylic acid groups in a single step while setting the stage for subsequent reactions. nih.gov The carbon chain was then extended using standard methods, including the selective protection of a primary alcohol and a Wittig reaction to connect two larger fragments of the molecule. nih.gov By using different enantiomers of the starting materials and catalysts, all four stereoisomers were successfully produced for biological evaluation. nih.gov

Table 2: Key Strategic Steps in the Total Synthesis of Hydroxy Fatty Acid Stereoisomers

| Step | Purpose | Reagents/Conditions Example |

| Asymmetric Alkynylation | Establishes the stereochemistry at the hydroxyl-bearing carbon. nih.gov | Terminal alkyne, aldehyde, chiral catalyst (e.g., based on a chiral amino alcohol). |

| Lactonization | Forms a stable cyclic intermediate, protecting both the alcohol and a latent acid function. nih.gov | Acid catalyst (e.g., p-toluenesulfonic acid). |

| Chain Elongation | Extends the carbon backbone of the molecule. | May involve multiple steps like deprotection, oxidation, and coupling reactions. |

| Wittig Reaction | Connects two molecular fragments by forming a carbon-carbon double bond, which is later reduced. nih.gov | A phosphonium (B103445) ylide and an aldehyde or ketone. |

Methods for Chemical Derivatization for Mechanistic Probes

Chemical derivatization involves modifying the structure of the parent compound to create probes for studying its biological mechanism, stability, and metabolic fate.

The carboxylic acid group of this compound is a key functional handle for derivatization. Converting it to an ester or an amide can provide valuable information about its mode of action and stability.

Esterification: The formation of esters can be accomplished through various methods. A straightforward approach is the direct esterification of the fatty acid with an alcohol, such as the formation of a triglyceride by reacting the free fatty acid with glycerol. researchgate.netcsic.es This reaction can sometimes be performed without a catalyst at elevated temperatures. researchgate.netcsic.es

Amidation: The synthesis of amides from carboxylic acids and amines is a fundamental transformation in organic chemistry. mdpi.com Modern methods often employ coupling reagents or catalysts to facilitate the reaction under mild conditions. mdpi.com For example, iron(III) chloride has been reported as a low-cost Lewis acid catalyst for the direct amidation of esters, which could be adapted for fatty acids. mdpi.com These derivatives are useful for studying how the molecule might be linked to proteins or other biological amines.

Table 3: Derivatization Reactions of the Carboxylic Acid Group

| Reaction | Product | Purpose |

| Esterification | Ester (e.g., methyl ester, triglyceride) | Study lipid metabolism, improve cell permeability, or mimic natural glyceride structures. researchgate.netcsic.es |

| Amidation | Amide | Investigate potential covalent interactions with protein targets or create probes with altered polarity and stability. mdpi.com |

To trace the metabolic fate of this compound within a biological system, researchers use stable isotope labeling. nih.gov In this technique, one or more atoms in the molecule are replaced with a heavier, non-radioactive isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H). nih.gov The labeled compound is chemically identical to the natural one but can be distinguished and quantified by mass spectrometry. nih.govnih.gov

The synthesis of an isotope-labeled standard would involve incorporating a labeled building block into the total synthesis route. For example, a fragment containing several ¹³C atoms could be used in the Wittig reaction or as the initial aldehyde in the asymmetric alkynylation step. nih.gov Once administered to an organism or cell culture, the labeled fatty acid and its downstream metabolites can be tracked and measured, providing quantitative information on pathways such as fatty acid uptake, oxidation, and incorporation into more complex lipids. nih.gov This methodology is a cornerstone of modern metabolic research. nih.gov

Utilization as a Building Block in the Synthesis of Complex Biomolecules (e.g., Lipid A Derivatives)

The chiral, branched-chain fatty acid, this compound, serves as a critical synthetic building block for the construction of specific and biologically significant glycolipids. Its incorporation is particularly notable in the total synthesis of Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) found in the outer membrane of certain Gram-negative bacteria. The precise structure of Lipid A, including its acylation pattern, dictates its immunological activity.

A prime example of its application is in the synthesis of the Lipid A component from the periodontal pathogen Porphyromonas gingivalis. nih.govimrpress.comnih.gov The Lipid A of P. gingivalis is structurally distinct from the well-characterized enterobacterial Lipid A (like that of E. coli) and possesses unusual branched fatty acids, including (R)-3-hydroxy-13-methyltetradecanoic acid. nih.gov These structural differences are responsible for its unique immunological profile, which includes acting as an antagonist for human Toll-like receptor 4 (TLR4). nih.gov The chemical synthesis of these complex molecules is essential to obtain homogeneous material for detailed biological studies, resolving issues of heterogeneity found in natural isolates and confirming which structures are responsible for specific biological activities. imrpress.comnih.gov

Two principal strategies have been employed to incorporate this compound and other fatty acids into the complex structure of Lipid A derivatives:

Post-Glycosylation Acylation : This approach involves the initial synthesis of the core disaccharide backbone, typically a β-(1→6) linked glucosamine (B1671600) dimer. This backbone is prepared with a suite of orthogonal protecting groups on its various hydroxyl and amino functionalities. These protecting groups can be selectively removed one by one to allow for the stepwise acylation at specific positions. This compound can be introduced at the desired position by forming an amide or ester linkage after the deprotection of the corresponding functional group on the disaccharide scaffold. This method offers high convergence but requires a complex protecting group strategy. nih.gov

Pre-Glycosylation Acylation (or the Building Block Approach) : In this strategy, the monosaccharide units are first acylated with the appropriate fatty acids before the key glycosylation step that links them together. For instance, a glucosamine donor molecule might be prepared with this compound already attached. This lipidated monosaccharide is then coupled with a similarly prepared monosaccharide acceptor to form the final Lipid A backbone. While conceptually straightforward, this method can be challenging as the bulky fatty acid chains can cause significant steric hindrance, potentially lowering the yield of the crucial glycosylation reaction. nih.gov

Research in this area has led to the successful synthesis of tetra-acylated Lipid A derivatives of P. gingivalis containing (R)-3-hydroxy-13-methyltetradecanoic acid. nih.gov These synthetic molecules have been instrumental in confirming that specific structural motifs are responsible for TLR4 antagonism, a finding with potential therapeutic implications for inflammatory conditions driven by endotoxin. nih.gov

Table 1: Application of this compound in Biomolecule Synthesis

| Target Biomolecule/Derivative | Role of this compound | Synthetic Goal | Citation |

|---|---|---|---|

| Porphyromonas gingivalis Lipid A | Key structural component of the acyl chains. | To obtain structurally defined material for biological evaluation and confirmation of TLR4 antagonism. | nih.gov |

| Tetra-acylated P. gingivalis Lipid A Analogs | Constituent fatty acid necessary for mimicking the natural structure. | Investigation of structure-activity relationships (SAR) and identification of the minimal structure required for TLR4 antagonism. | nih.gov |

Advanced Analytical Methodologies for Characterization and Profiling

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the analysis of 3-Hydroxy-13-methyltetradecanoic acid, enabling its separation from other fatty acids and matrix components. The choice of technique depends on the analytical goal, whether it is broad profiling, sensitive quantification, or preparative isolation for further study.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of fatty acids, including hydroxylated and branched-chain species. nih.gov Due to the low volatility of hydroxy fatty acids, a crucial sample preparation step involves chemical derivatization to convert the polar carboxylic acid and hydroxyl functional groups into more volatile, non-polar esters and ethers. nih.govresearchgate.net A common two-step process involves esterification of the carboxyl group to form a fatty acid methyl ester (FAME), followed by silylation of the hydroxyl group to create a trimethylsilyl (B98337) (TMS) ether. lipidmaps.org This derivatization significantly improves the chromatographic properties of the analyte for GC analysis. nih.govresearchgate.net

The derivatized sample is then injected into the GC system, where it is separated from other components on a capillary column, typically a non-polar or medium-polarity column such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5MS). researchgate.net The temperature of the GC oven is programmed to ramp up gradually, allowing for the sequential elution of compounds based on their boiling points and interaction with the stationary phase. researchgate.net As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing both quantitative data and structural information. nih.gov

| Parameter | Description | Reference |

|---|---|---|

| Derivatization | Methylation (for carboxyl group) and silylation (for hydroxyl group) to form TMS-FAMEs. | lipidmaps.org |

| GC Column | Typically a non-polar capillary column, such as HP-5MS or equivalent. | researchgate.net |

| Ionization Mode | Electron Impact (EI) is commonly used for generating reproducible fragmentation patterns. | nih.gov |

| Analysis Mode | Full scan for identification or Selective Ion Monitoring (SIM) for targeted quantification. | researchgate.netnih.gov |

Preparative High-Performance Liquid Chromatography (HPLC) for Isolation

When the goal is to obtain a pure sample of this compound for further structural characterization (e.g., by Nuclear Magnetic Resonance spectroscopy) or for biological activity studies, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. nih.gov This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample quantities. nih.gov

The process often begins with an analytical-scale separation to develop and optimize the method, which is then scaled up for preparative work. nih.gov Reversed-phase C18 columns are frequently used for the purification of fatty acids and other natural products. nih.gov The mobile phase composition, typically a mixture like methanol (B129727) and water, is optimized to achieve the best possible resolution between the target compound and any impurities. nih.gov As the separated compounds elute from the column, a fraction collector is used to selectively collect the peak corresponding to this compound. The purity of the collected fractions can then be confirmed using analytical HPLC before the solvent is removed, yielding the isolated compound.

Mass Spectrometry for Structural Elucidation

Mass spectrometry is an indispensable tool not only for detecting and quantifying this compound but also for confirming its molecular structure. By analyzing the fragmentation patterns of the ionized molecule, specific structural features can be precisely identified.

Fragmentation Studies (MS^n) for Determination of Hydroxyl Group Position and Branching

The electron impact (EI) mass spectrum of a fatty acid methyl ester (FAME) provides key information for structural elucidation. For 3-hydroxy fatty acids specifically, analysis of the derivatized (methylated and silylated) compound reveals characteristic fragments. However, the analysis of the FAME without silylation of the hydroxyl group is particularly informative. The mass spectrum of a 3-hydroxy fatty acid methyl ester exhibits a highly characteristic and stable base peak at a mass-to-charge ratio (m/z) of 103. This ion results from cleavage between the C3 and C4 carbons and its presence is a strong indicator of the hydroxyl group's location at the C-3 (or β) position.

The position of the methyl branch is also determined from the mass spectrum. For an iso-branched fatty acid like this compound, which has a methyl group at the penultimate carbon (ω-1), the fragmentation pattern shows a characteristic loss of a terminal isopropyl group. mdpi.com This results in a significant fragment ion at [M-43]+ (corresponding to the loss of a C3H7 radical), helping to confirm the iso-branching structure.

| Structural Feature | Derivative | Characteristic Fragment Ion (m/z) | Description | Reference |

|---|---|---|---|---|

| 3-Hydroxy Group | Methyl Ester (FAME) | 103 | Results from cleavage between C3-C4, indicative of a hydroxyl group at the C-3 position. | researchgate.net |

| 13-Methyl Branch (iso-branch) | Methyl Ester (FAME) | [M-43]+ | Represents the loss of the terminal isopropyl group, characteristic of iso-branched fatty acids. | mdpi.com |

Detection of Characteristic Ions in Selective Ion Monitoring (SIM) Mode

Selective Ion Monitoring (SIM) is a highly sensitive and specific data acquisition mode in mass spectrometry used for quantitative analysis of known target compounds. nih.gov Instead of scanning a wide range of masses, the mass spectrometer is set to monitor only a few specific, pre-selected ions that are characteristic of the analyte of interest. nih.gov This targeted approach dramatically increases sensitivity by maximizing the time spent detecting the ions of interest, which improves the signal-to-noise ratio and allows for the detection of trace amounts of the compound in complex matrices. nih.gov

For the analysis of this compound as its methyl ester, the characteristic fragment ion at m/z 103 is an ideal candidate for monitoring in SIM mode to ensure specific detection of the 3-hydroxy structure. researchgate.net Additionally, other ions, such as the molecular ion or the [M-43]+ fragment indicating the iso-branch, can be included as confirmation ions to increase the confidence of identification. nih.govresearchgate.net This method is particularly valuable for quantifying low-abundance fatty acids in biological and environmental samples. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Absolute Configuration and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. Techniques such as ¹H-NMR, ¹³C-NMR, and two-dimensional NMR (e.g., COSY, HSQC, HMBC) provide detailed information about the carbon skeleton and the placement of functional groups.

For this compound, specific NMR data has been reported, confirming its structure. nih.gov The ¹H-NMR spectrum shows characteristic signals, including a multiplet around 3.89 ppm corresponding to the proton on the hydroxyl-bearing carbon (H-3). nih.gov The ¹³C-NMR spectrum is equally informative, with signals that confirm the 15-carbon chain and the positions of the hydroxyl and methyl groups. nih.gov A study successfully identified (R)-3-hydroxy-13-methyltetradecanoic acid from an Amazonian palm tree endophyte and reported its NMR data in deuterated methanol (CD₃OD). nih.gov

| Position | ¹H-NMR δ (ppm), Multiplicity (J in Hz) | ¹³C-NMR δ (ppm) |

|---|---|---|

| 1 | - | - |

| 2 | 2.33 (m), 2.24 (m) | - |

| 3 | 3.89 (s) | - |

| 4 | 1.45 (s) | - |

| 5 | 1.45 (s) | - |

| 6-11 | 1.30 (s) | - |

| 12 | 1.18 (s) | - |

| 13 | 1.52 (m) | - |

| 14 | 0.88 (d, J=6.6) | - |

| 15 | 0.88 (d, J=6.6) | - |

Beyond basic structural confirmation, NMR is crucial for determining the absolute configuration of chiral centers. The C-3 position of this compound is a stereocenter, meaning the compound can exist as (R) or (S) enantiomers. A widely used NMR-based technique for this purpose is the Mosher ester analysis. umn.eduresearchgate.net This method involves the chemical derivatization of the secondary alcohol with an enantiomerically pure chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. umn.edunih.gov

The alcohol is reacted in two separate experiments with (R)- and (S)-MTPA chloride to form two different diastereomeric esters. umn.edu Due to the anisotropic effect of the phenyl ring in the MTPA moiety, the protons in the vicinity of the newly formed ester will experience different magnetic environments. illinois.edu By comparing the ¹H-NMR spectra of the two diastereomers and calculating the chemical shift differences (Δδ = δS - δR), the absolute configuration of the original alcohol can be reliably deduced. umn.eduresearchgate.net This advanced Mosher method can be coupled with HPLC-NMR for analysis of very small or impure samples. mdpi.com

Enantioselective Analytical Approaches

Determining the enantiomeric composition and isolating pure stereoisomers are critical steps in chemical analysis. Enantioselective approaches are specifically designed to separate and quantify enantiomers.

Chiral Chromatography (e.g., Chiralpak IA-U columns) for Stereoisomer Separation

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for separating enantiomers. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. sigmaaldrich.com Polysaccharide-based CSPs, such as those found in Daicel's CHIRALPAK® and CHIRALCEL® columns, are widely used for their broad applicability. nih.govaocs.org

The CHIRALPAK® IA column, which contains amylose (B160209) tris(3,5-dimethylphenylcarbamate) as the chiral selector, is an immobilized CSP. hplc.eu This immobilization allows for the use of a wide range of organic solvents as the mobile phase, providing great flexibility for method development and enhancing the solubility of diverse samples, including fatty acids. hplc.euchiraltech.com While specific application data for this compound on a Chiralpak IA-U column is not detailed in the provided results, the separation of analogous hydroxy fatty acids has been successfully achieved on similar columns. For instance, Chiralpak AD columns have been used to resolve various hydroxy eicosanoids. nih.gov The versatility of immobilized columns like Chiralpak IA makes them a primary choice for developing separation methods for new or complex chiral molecules. hplc.eu

| Feature | Description |

|---|---|

| Selector | Typically a polysaccharide derivative (e.g., amylose or cellulose) coated or immobilized on a silica (B1680970) support. CHIRALPAK IA uses immobilized amylose tris(3,5-dimethylphenylcarbamate). |

| Solvent Compatibility | Immobilized phases are compatible with a broad range of organic solvents (e.g., alkanes, alcohols, acetonitrile, ethyl acetate, THF, chlorinated solvents), unlike coated phases. |

| Robustness | Immobilization prevents the CSP from being stripped by strong solvents, leading to extended column durability. |

| Selectivity | The ability to use diverse solvents opens up new selectivity possibilities, sometimes allowing for the reversal of elution order between enantiomers. |

| Applications | Broadly applicable for the resolution of enantiomers in analytical and preparative scales. |

Comparison of Spectroscopic Data (e.g., NMR) with Synthesized Stereoisomers

The most definitive method for assigning the absolute configuration of a chiral natural product is to compare its spectroscopic data with that of authentic, stereochemically pure synthetic standards. This approach involves the total synthesis of all possible stereoisomers of the molecule .

In the case of this compound, which has two chiral centers (C-3 and C-13), four possible stereoisomers exist: (3R, 13R), (3S, 13S), (3R, 13S), and (3S, 13R). The process would involve:

Synthesizing each of these four stereoisomers in an enantiomerically pure form.

Recording the NMR spectra (¹H, ¹³C, etc.) and measuring the optical rotation for each pure, synthesized isomer.

Comparing this complete set of reference data with the data obtained from the isolated natural compound.

Computational and Bioinformatic Tools

Modern analytical chemistry is increasingly reliant on computational and bioinformatic tools to process large datasets, predict chemical properties, and accelerate the discovery of new molecules.

Molecular Networking for Discovery and Characterization of Metabolites

Molecular networking is a powerful bioinformatic strategy that organizes and visualizes tandem mass spectrometry (MS/MS) data. escholarship.org By clustering molecules with similar fragmentation patterns, it creates networks that reflect structural relationships. scienceopen.com The Global Natural Products Social Molecular Networking (GNPS) platform is a web-based ecosystem that facilitates this analysis, enabling researchers to rapidly dereplicate known compounds and identify novel analogues within complex mixtures. ucsd.eduspringernature.com

This exact approach was instrumental in the discovery of this compound from an endophytic fungus. nih.gov Researchers used a molecular networking strategy to analyze the metabolites produced by fungi isolated from an Amazonian palm tree, which highlighted a cluster of related lipids. nih.gov This guidance led to the targeted isolation and subsequent structural identification of several fatty acids, including (R)-3-hydroxy-13-methyltetradecanoic acid, as potent antibacterial agents. nih.gov Feature-Based Molecular Networking (FBMN) is an advanced workflow that combines chromatographic feature detection with molecular networking, allowing for the differentiation of isomers that might have identical MS/MS spectra but different retention times. youtube.com

Structure-Dependent Retention Time Prediction Models

In liquid chromatography-mass spectrometry (LC-MS) based metabolomics, matching an experimental MS/MS spectrum to a library is a primary method of identification. However, this can still result in multiple candidate structures, especially for isomers. Incorporating chromatographic retention time (RT) as an additional filter significantly increases confidence in compound annotation. nih.gov

Structure-dependent retention time prediction models, often based on machine learning algorithms, are computational tools designed to predict the RT of a molecule based solely on its chemical structure. acs.orgwikipedia.org These Quantitative Structure-Retention Relationship (QSRR) models are trained on large datasets of known compounds with experimentally determined retention times. acs.org By learning the correlations between molecular descriptors (e.g., logP, molecular weight, polar surface area) and chromatographic behavior, these models can predict the RT for unknown or suspected compounds. acs.orgnih.gov For complex lipids, predicting RT can help differentiate between positional or geometric isomers, which is often a significant analytical challenge. researchgate.net The integration of accurate RT prediction into LC-MS data analysis workflows reduces the number of false-positive identifications and accelerates the reliable annotation of metabolites in complex biological samples. wikipedia.org

Perspectives and Future Research Directions

Elucidation of Unexplored Biological Functions and Pathways

Current knowledge links 3-hydroxy fatty acids to microbial life, primarily as components of lipopolysaccharides in Gram-negative bacteria and as precursors to polyhydroxyalkanoates (PHAs) nih.gov. However, the independent biological activities of free 3-Hydroxy-13-methyltetradecanoic acid are largely uncharted. Future research should focus on several key areas:

Signaling and Communication: Analogous 3-hydroxy fatty acids and their derivatives act as quorum sensing molecules in bacteria, regulating virulence and biofilm formation nih.govcsic.es. Investigating whether this compound or its close derivatives participate in intercellular communication in microbial communities is a promising avenue. This could reveal novel regulatory networks and potential targets for antimicrobial strategies.

Host-Microbe Interactions: The presence of this acid in endophytic fungi suggests a role in the symbiosis between microbes and plants nih.gov. Research could explore its potential to modulate plant defense mechanisms or influence the plant's microbiome. In humans, branched-chain fatty acids are known to be part of the neonatal gut and may play a role in intestinal health creative-proteomics.com. Investigating the presence and function of this compound in the human gut microbiome could uncover links to health and disease.

Pharmacological Activities: The unhydroxylated parent compound, 13-methyltetradecanoic acid, has demonstrated anti-tumor activity by inducing apoptosis in cancer cells wikipedia.orgnih.gov. It is crucial to investigate whether this compound shares these properties, and how the addition of the hydroxyl group might modulate this activity. This could open doors to new chemotherapeutic leads.

Investigation of Stereoisomer-Specific Biological Activities and Mechanisms

The hydroxyl group at the C-3 position creates a chiral center, meaning this compound exists as (R) and (S) stereoisomers. Biological systems are exquisitely stereospecific, and it is highly probable that the two enantiomers of this acid possess distinct biological activities and metabolic fates.

(R)- vs. (S)-Enantiomer Activity: The (R)-enantiomer of 3-hydroxy fatty acids is the common form found in bacterial products like rhamnolipids and is a known elicitor of plant immune responses nih.gov. The (R)-isomer of this compound has been isolated from an endophytic fungus nih.gov. Future studies must include the synthesis of both pure (R)- and (S)-enantiomers to systematically compare their biological effects. This includes their efficacy in quorum sensing, antifungal or antibacterial activity, and potential cytotoxicity to mammalian cells.

Enzymatic Specificity: The enzymes responsible for the synthesis and degradation of this compound are likely to be stereospecific. Identifying and characterizing these enzymes will be crucial to understanding its metabolic pathways. Such knowledge could be leveraged for the biotechnological production of specific stereoisomers.

| Research Question | Approach | Potential Significance |

| Do the (R) and (S) isomers have different effects on bacterial quorum sensing? | Synthesize both enantiomers and test their ability to induce or inhibit quorum sensing in reporter strains. | Identification of specific agonists or antagonists of bacterial communication. |

| Is there a difference in the plant immune response to the two stereoisomers? | Expose plant cell cultures or seedlings to each enantiomer and measure immune markers like reactive oxygen species production. | Understanding the structural requirements for eliciting plant defenses. |

| How do mammalian cells respond differently to each stereoisomer? | Treat various cell lines (e.g., cancer, immune cells) with each enantiomer and assess viability, apoptosis, and inflammatory responses. | Discovery of stereospecific therapeutic or toxic effects. |

Development of Advanced Synthetic Strategies for Complex Isomers and Analogues

To fully investigate the biological potential of this compound and its related structures, access to a variety of precisely defined molecules is essential. This necessitates the development of advanced and flexible synthetic methodologies.

Stereoselective Synthesis: While methods for the enantioselective synthesis of 3-hydroxy fatty acids exist, optimizing these for iso-branched chains and scaling up production will be important mdpi.comresearchgate.net. Chemoenzymatic approaches, which combine chemical synthesis with highly selective enzymatic reactions, could offer efficient and environmentally friendly routes to pure stereoisomers.

Labeled Compounds: The synthesis of isotopically labeled versions of this compound (e.g., with ¹³C or ²H) is crucial for metabolic studies researchgate.net. These labeled compounds would allow researchers to trace the uptake, distribution, and metabolic fate of the fatty acid within complex biological systems.

| Synthetic Strategy | Application | Advantage |

| Enantioselective Organocatalysis | Production of pure (R)- and (S)-isomers. | High enantiomeric purity, metal-free reactions. |

| Chemoenzymatic Methods | Stereospecific hydroxylation or resolution of racemic mixtures. | High selectivity, mild reaction conditions, greener synthesis. |

| Combinatorial Synthesis | Creation of a library of analogues with varied structures. | Facilitates systematic structure-activity relationship studies. |

| Isotopic Labeling | Synthesis of compounds for metabolic tracing and quantification. | Enables detailed investigation of metabolic pathways and flux. |

Integration of Multi-Omics Data for Systems-Level Understanding of its Biological Role

To move beyond a single-molecule focus and understand the broader biological impact of this compound, a systems-level approach is required. The integration of various "omics" technologies can provide a comprehensive picture of the molecular changes induced by this fatty acid.

Transcriptomics and Proteomics: Analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) in response to treatment with this fatty acid can elucidate the signaling pathways and cellular processes it modulates. For instance, if it has anti-cancer effects, these analyses could pinpoint the specific apoptosis or cell cycle regulatory pathways it targets.

Integrated Multi-Omics Analysis: The true power lies in integrating these datasets mdpi.com. For example, correlating changes in the lipidome with alterations in the transcriptome and proteome could build a comprehensive model of its mechanism of action, from initial interaction with a receptor to the ultimate physiological response.

Application of Novel Analytical Technologies for High-Throughput and In Situ Profiling

Advancements in analytical chemistry are key to unlocking a deeper understanding of this compound, especially for detecting its presence at low concentrations and determining its spatial distribution in biological samples.

High-Throughput Screening (HTS): To efficiently screen for novel biological activities, HTS methods can be employed researcher.lifeyoutube.comyoutube.com. This could involve using automated microscopy to assess cellular changes in response to the compound or developing fluorescent probes that are activated by enzymes involved in its metabolism nih.gov.

Advanced Mass Spectrometry (MS): Modern MS techniques offer high sensitivity and specificity for lipid analysis creative-proteomics.com. The development of targeted MS/MS methods will allow for precise quantification of this compound in complex biological matrices.

In Situ Analysis and Imaging: Techniques like Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) allow for the visualization of the spatial distribution of lipids directly in tissue sections or microbial colonies mdpi.com. Applying these methods could reveal where this compound is localized, providing clues about its site of action or synthesis.

Exploration of Comparative Biochemistry across Diverse Biological Kingdoms

Branched-chain fatty acids are found across the tree of life, from bacteria to mammals, where they play diverse roles, including modulating membrane fluidity and acting as signaling molecules nih.govnih.govnih.govnih.gov. A comparative biochemical approach will be essential to understand the evolutionary conservation and divergence of the functions of this compound.

Bacteria: It is a known component of some gliding bacteria nih.gov. Further investigation into its distribution across different bacterial phyla and its role in membrane adaptation to various environmental stresses (e.g., temperature, pH) is warranted.

Fungi: Its discovery in an endophytic fungus opens up the question of its prevalence and function in the fungal kingdom nih.gov. Screening other fungi, particularly those in symbiotic relationships, could reveal its importance in these interactions.

Plants: While 3-hydroxy fatty acids are involved in plant defense, the presence of branched-chain versions like this compound is not well-documented wikipedia.org. Lipidomic profiling of plants, especially those under biotic or abiotic stress, could uncover its existence and role in the plant kingdom.

Animals: Branched-chain fatty acids are present in animal tissues, often originating from the diet or gut microbiota nih.govdocumentsdelivered.commdpi.com. Investigating whether this compound is present in animal tissues and its potential physiological effects is an important area for future research.

| Biological Kingdom | Known/Potential Role of 3-Hydroxy/Branched-Chain Fatty Acids | Future Research Focus for this compound |

| Bacteria | Structural component of membranes, quorum sensing, PHA precursor. nih.govnih.govnih.gov | Widespread distribution survey, role in environmental adaptation and inter-species competition. |